molecular formula C9H12O2 B14721189 3-Acetoxynortricyclene CAS No. 6555-48-2

3-Acetoxynortricyclene

Cat. No.: B14721189
CAS No.: 6555-48-2
M. Wt: 152.19 g/mol
InChI Key: MIEOKFNJNHVJND-UHFFFAOYSA-N
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Description

3-Acetoxynortricyclene is an organic compound that belongs to the class of tricyclic compounds It is characterized by its unique structure, which includes three interconnected cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxynortricyclene typically involves the reduction of 3-acetoxynorborn-5-en-2-ylmercury chloride or 5-acetoxy-3-nortricyclylmercury chloride using sodium borohydride in tetrahydrofuran. This reaction yields a mixture of acetates, including 2-exo-acetoxynorborn-5-ene, 7-anti-acetoxynorborn-2-ene, and this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of metal catalysts and controlled reaction conditions are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxynortricyclene undergoes various chemical reactions, including hydrogenolysis, reduction, and rearrangement reactions. For instance, hydrogenolysis of this compound over metal catalysts results in the formation of acetoxynorbornanes, with 7-acetoxynorbornane being the predominant product .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetoxynorbornanes and acetoxynorbornene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetoxynortricyclene in chemical reactions involves the interaction of its tricyclic structure with various reagents. For example, during hydrogenolysis, the compound undergoes cleavage of carbon-carbon bonds, leading to the formation of different acetoxynorbornane isomers . The stereochemistry of these reactions is influenced by the specific catalysts and conditions used.

Comparison with Similar Compounds

  • 3-Acetoxynorborn-5-en-2-ylmercury chloride
  • 5-Acetoxy-3-nortricyclylmercury chloride
  • 7-Acetoxy-2-bromonorborn-5-ene

Comparison: 3-Acetoxynortricyclene is unique due to its tricyclic structure, which distinguishes it from other similar compounds that may have different ring configurations or substituents. Its reactivity and the types of products formed during chemical reactions also set it apart from other acetoxy-substituted norbornanes and norbornenes .

Properties

CAS No.

6555-48-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-tricyclo[2.2.1.02,6]heptanyl acetate

InChI

InChI=1S/C9H12O2/c1-4(10)11-9-5-2-6-7(3-5)8(6)9/h5-9H,2-3H2,1H3

InChI Key

MIEOKFNJNHVJND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CC3C1C3C2

Origin of Product

United States

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